4-(5-Bromo-2-chlorobenzyl)phenol (CAS: 864070-18-8) is a critical halogenated phenolic building block primarily utilized in the convergent synthesis of SGLT2 inhibitors, most notably Empagliflozin. Structurally characterized by a phenol ring linked via a methylene bridge to a 5-bromo-2-chlorobenzene moiety, this compound serves as the central scaffold for subsequent C-glycosylation and etherification. In industrial procurement, its value lies in the precise reactivity of the bromine atom for magnesium-halogen exchange (Grignard formation) and the unprotected phenolic hydroxyl group, which allows for direct functionalization. Procuring this exact intermediate provides a highly calibrated balance of molecular weight (297.57 g/mol), stability, and reactivity, making it the industry standard for scalable gliflozin manufacturing [1].
Substituting 4-(5-bromo-2-chlorobenzyl)phenol with closely related analogs introduces severe process inefficiencies and cost overruns. Utilizing the upstream protected precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, forces manufacturers to perform a harsh deprotection step using corrosive boron tribromide at cryogenic temperatures, generating hazardous waste and reducing overall throughput. Conversely, attempting to use the iodo-analog (4-(5-iodo-2-chlorobenzyl)phenol) to accelerate Grignard formation drastically increases raw material costs and introduces light and thermal stability issues during storage. Furthermore, purchasing the downstream functionalized intermediate, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, prevents the use of modern, high-yield one-pot synthesis routes, fundamentally limiting the efficiency of the C-glycosylation sequence [1].
Procuring the unprotected phenol directly bypasses the need to cleave the ethyl ether of the upstream precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Literature and synthesis data demonstrate that this deprotection requires the use of 1M Boron Tribromide (BBr3) in dichloromethane, initiated at -78 °C and warmed to room temperature over 16 to 55 hours, achieving yields that can fluctuate between 50% (requiring resubjection) and 98% . By sourcing 4-(5-bromo-2-chlorobenzyl)phenol, buyers completely eliminate the procurement of BBr3, the energy costs of cryogenic cooling, and the associated hazardous aqueous quenching steps.
| Evidence Dimension | Deprotection step requirements |
| Target Compound Data | 0 steps, 0 cryogenic cooling, 0 BBr3 required |
| Comparator Or Baseline | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (requires 1M BBr3, -78 °C, 16-55h reaction time) |
| Quantified Difference | 100% elimination of BBr3 usage and cryogenic processing |
| Conditions | Industrial scale-up / intermediate preparation |
Eliminating a cryogenic BBr3 deprotection step drastically reduces equipment overhead, hazardous waste disposal costs, and cycle time in API manufacturing.
4-(5-Bromo-2-chlorobenzyl)phenol is highly effective as the starting material for advanced one-pot synthesis routes of Empagliflozin. According to process patents, utilizing this phenol directly for nucleophilic addition with gluconolactone (via Grignard exchange), followed by in-situ methyl etherification, nucleophilic substitution with (R)-3-tetrahydrofuryl p-toluenesulfonate, and reduction, achieves an overall crude API yield of 40% [1]. In contrast, the traditional baseline route—which relies on isolating the downstream intermediate (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran prior to C-glycosylation—yields only approximately 12% overall due to losses during intermediate centrifugation and drying.
| Evidence Dimension | Overall API Synthesis Yield |
| Target Compound Data | ~40% overall yield (via one-pot continuous process) |
| Comparator Or Baseline | Traditional multi-step route using isolated downstream THF-ether intermediate (~12% overall yield) |
| Quantified Difference | 233% relative increase in overall yield (from 12% to 40%) |
| Conditions | Grignard addition with isopropylmagnesium chloride (-20 °C to -50 °C), followed by etherification and Et3SiH/AlCl3 reduction |
Tripling the overall yield while eliminating intermediate isolation steps provides a massive reduction in the cost of goods sold (COGS) for bulk gliflozin production.
The strategic placement of the bromine atom in 4-(5-bromo-2-chlorobenzyl)phenol provides the necessary reactivity for selective magnesium-halogen exchange without the drawbacks of alternative halogens. When reacted with isopropylmagnesium chloride (at a 1:1.1 molar ratio) between -20 °C and -50 °C, the bromo compound efficiently forms the reactive Grignard species required for sugar addition [1]. While an iodo-analog (4-(5-iodo-2-chlorobenzyl)phenol) would undergo this exchange more rapidly, it is significantly more expensive and prone to degradation. Conversely, the chloro-substituent at position 2 remains inert under these conditions, ensuring high regioselectivity.
| Evidence Dimension | Regioselective Grignard Formation |
| Target Compound Data | High regioselectivity at the 5-bromo position at -20 °C to -50 °C |
| Comparator Or Baseline | 4-(5-Iodo-2-chlorobenzyl)phenol (prohibitive cost/instability) and 2-chloro position (inert) |
| Quantified Difference | Selective exchange at Br over Cl, with enhanced stability compared to I |
| Conditions | Isopropylmagnesium chloride in THF/ether at -20 °C to -50 °C |
The specific bromo/chloro substitution pattern guarantees precise organometallic functionalization at the 5-position while maintaining bulk procurement affordability and shelf stability.
This compound is the definitive starting material for the bulk manufacturing of Empagliflozin. Its dual functional handles (the reactive bromine for C-glycosylation and the phenolic hydroxyl for THF-ether attachment) make it highly effective for both traditional step-wise and modern high-yield one-pot synthesis routes, directly leveraging the yield enhancements discussed in Section 3 [1].
Beyond Empagliflozin, the compound serves as a versatile scaffold for drug discovery programs targeting sodium-glucose cotransporter 2 (SGLT2). The inert nature of the 2-chloro group and the predictable Grignard reactivity of the 5-bromo position allow medicinal chemists to easily append various sugar moieties or aglycone modifications without altering the core pharmacophore [2].
Due to its distinct di-halogenated and phenolic structure, the compound is a valuable model substrate for optimizing regioselective magnesium-halogen exchange and cross-coupling reactions. Researchers utilize it to benchmark new Grignard reagents or continuous-flow metalation processes, validating methods that require high chemoselectivity in the presence of unprotected hydroxyl groups [2].